molecular formula C6H11NO3 B1281821 Tert-butyl 2-amino-2-oxoacetate CAS No. 35454-04-7

Tert-butyl 2-amino-2-oxoacetate

Cat. No. B1281821
CAS RN: 35454-04-7
M. Wt: 145.16 g/mol
InChI Key: ZQRDALWGTYZXQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tert-butyl 2-amino-2-oxoacetate involves several steps. One method involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the use of tert-butyl acetate as the reaction solvent .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-amino-2-oxoacetate is C6H11NO3 . The molecular weight is 145.156 g/mol .


Chemical Reactions Analysis

Tert-butyl 2-amino-2-oxoacetate is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It is also used as a reactant in organic synthesis.

Scientific Research Applications

1. Synthesis of Nα-Protected Amino Acid Esters “Tert-butyl 2-amino-2-oxoacetate” can be used in the synthesis of Nα-protected amino acid esters. This process involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Peptide Chemical Synthesis

Tert-butyl amino acid esters, which can be derived from “Tert-butyl 2-amino-2-oxoacetate”, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Preparation of Tert-butyl Esters

This compound can be used in the preparation of tert-butyl esters. The method involves the use of just 5 equivalents of tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate .

Interaction with Amino Acid Derivatives

“Tert-butyl 2-amino-2-oxoacetate” can interact with amino acid derivatives under certain conditions. This interaction can be used to create new compounds with potential applications in various fields .

Research and Development

“Tert-butyl 2-amino-2-oxoacetate” is a compound of interest in scientific research and development. It can be used in experiments to understand its properties and potential applications .

properties

IUPAC Name

tert-butyl 2-amino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRDALWGTYZXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498920
Record name tert-Butyl amino(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-2-oxoacetate

CAS RN

35454-04-7
Record name tert-Butyl amino(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl carbamoylformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 19b (550 mg, 3.1 mmol)and t-butyldicarbonate (1.36 g, 6.2 mmol) in 50 mL of MeOH was placed in a Parr bottle with 20% Pd(OH)2 (200 mg) and hydrogenated under 50 psi of H2 for 6 hr. The reaction mixture was filtered through Celite in a sintered glass funnel and concentrated on a rotary evaporator. The residue was purified by silica gel chromatography to give 370 mg (55% yield) of Boc-amino ketone 19c.
Name
Quantity
550 mg
Type
reactant
Reaction Step One
Name
t-butyldicarbonate
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
55%

Synthesis routes and methods II

Procedure details

DMSO (6.3 mL, 88 mmol) was added dropwise to a 2M solution of oxalyl chloride in CH2Cl2 (24.3 mL, 48.6 mmol) at −78° C. After 15 min, amino alcohol 22a (9.6 g, 44 mmol) in 80 mL CH2Cl2/THF (1:1) was added dropwise followed by dropwise addition of triethylamine (30.8 mL, 220 mmol) The reaction mixture was warmed to rt and stirred for 2. The reaction mixture was partitioned between EtOAc and sat KH2PO4, separated, and the organic layer was washed with brine, dried over MgSO4, filtered, and concentrated by rotary evaporator. The residue was purified by silica gel chromatography to give 8.0 g (85% yield) of Boc-amino ketone 22b.
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 THF
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
30.8 mL
Type
reactant
Reaction Step Three
Yield
85%

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